Cas no 596817-06-0 (2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)-)

2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)-
- (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
- A897842
- DTXSID00727003
- SCHEMBL1155087
- (2S,4S)-1-(chloroacetyl)-4-fluoro-2-pyrrolidinecarbonitrile
- DMQSZIMWOFNPNR-WDSKDSINSA-N
- MFCD23703205
- 596817-06-0
- AC-33228
- (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine -2-carbonitrile
- BS-41777
- WYA81706
- 2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-4-fluoro-,(2S,4S)-
- CS-0317492
- (2S,4S)-1-(chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
- DB-299635
-
- MDL: MFCD23703205
- Inchi: InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6-/m0/s1
- InChI Key: DMQSZIMWOFNPNR-WDSKDSINSA-N
- SMILES: N#C[C@H]1N(C(CCl)=O)C[C@@H](F)C1
Computed Properties
- Exact Mass: 190.03104
- Monoisotopic Mass: 190.0309187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1Ų
- XLogP3: 0.7
Experimental Properties
- PSA: 44.1
2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- Security Information
- Storage Condition:(BD328387)
2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM321355-1g |
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
596817-06-0 | 95% | 1g |
$750 | 2021-08-18 | |
eNovation Chemicals LLC | Y1299789-1g |
(2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
596817-06-0 | 95% | 1g |
$1500 | 2025-02-19 | |
1PlusChem | 1P00F3AT-500mg |
2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-4-fluoro-,(2S,4S)- |
596817-06-0 | 95% | 500mg |
$517.00 | 2023-12-16 | |
A2B Chem LLC | AH03317-250mg |
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
596817-06-0 | 97% | 250mg |
$210.00 | 2024-04-19 | |
A2B Chem LLC | AH03317-500mg |
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
596817-06-0 | 95% | 500mg |
$497.00 | 2023-12-30 | |
Ambeed | A821574-1g |
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
596817-06-0 | 95+% | 1g |
$1975.0 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388162-250mg |
(2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
596817-06-0 | 95+% | 250mg |
¥5881.00 | 2024-05-07 | |
eNovation Chemicals LLC | Y1013615-250mg |
2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-4-fluoro-,(2S,4S)- |
596817-06-0 | 95% | 250mg |
$680 | 2024-06-06 | |
eNovation Chemicals LLC | Y1013615-100mg |
2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-4-fluoro-,(2S,4S)- |
596817-06-0 | 95% | 100mg |
$340 | 2025-02-26 | |
eNovation Chemicals LLC | Y1013615-500mg |
2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-4-fluoro-,(2S,4S)- |
596817-06-0 | 95% | 500mg |
$975 | 2023-05-17 |
2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- Related Literature
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)-
Recent Advances in the Study of 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- (CAS: 596817-06-0)
The compound 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- (CAS: 596817-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral pyrrolidine derivative is particularly notable for its role as a key intermediate in the synthesis of bioactive molecules, including protease inhibitors and other therapeutic agents. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and utility in the design of novel drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient asymmetric synthesis of (2S,4S)-2-Pyrrolidinecarbonitrile derivatives, including 596817-06-0, using a catalytic enantioselective approach. The researchers employed a chiral palladium catalyst to achieve high enantiomeric excess (ee > 99%) and yield (85%), demonstrating the compound's suitability for scalable production. The study also explored its reactivity in subsequent transformations, such as nucleophilic substitutions, to generate diverse pharmacophores.
In another recent investigation, the compound's role as a building block for dipeptidyl peptidase-4 (DPP-4) inhibitors was elucidated. DPP-4 inhibitors are a class of antidiabetic drugs, and the (2S,4S)-stereochemistry of 596817-06-0 was found to be critical for binding affinity and selectivity. Molecular docking studies revealed that the fluoro and chloroacetyl groups enhance interactions with the enzyme's active site, suggesting potential for further optimization in drug design.
Furthermore, a 2024 preprint on bioRxiv reported the use of 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- in the development of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). The chloroacetyl moiety was leveraged to form a covalent bond with the catalytic cysteine residue, yielding potent inhibitors with nanomolar IC50 values. This study underscores the compound's versatility in addressing emerging infectious diseases.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 596817-06-0. A recent review in ACS Chemical Biology emphasized the need for further in vivo studies to assess metabolic stability and toxicity. Nevertheless, the compound's unique structural features and synthetic accessibility position it as a promising scaffold for future therapeutic development.
In conclusion, 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-4-fluoro-, (2S,4S)- (CAS: 596817-06-0) continues to be a focal point in medicinal chemistry research. Its applications span from diabetes treatment to antiviral therapy, driven by its stereochemical precision and functional group diversity. Ongoing studies are expected to unlock its full potential in drug discovery pipelines.
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